cis-1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester
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Overview
Description
cis-1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester: is a chemical compound with the molecular formula C13H24N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester typically involves the protection of the amine group and the carboxylic acid group. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) to protect the amine group, followed by esterification of the carboxylic acid group with ethanol. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protective group chemistry and esterification reactions but may use more efficient catalysts and optimized reaction conditions to increase yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to remove the Boc protecting group, typically using reagents like trifluoroacetic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Trifluoroacetic acid is commonly used for deprotection.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can regenerate the free amine.
Scientific Research Applications
Chemistry: In organic chemistry, cis-1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester is used as an intermediate in the synthesis of more complex molecules. Its protected amine and carboxylic acid groups make it a versatile building block for various synthetic pathways .
Biology and Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of piperidine-based drugs. Its structural properties allow for the exploration of new therapeutic agents targeting various biological pathways.
Industry: In the industrial sector, the compound is used in the production of fine chemicals and as a precursor for agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of cis-1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester largely depends on its use as an intermediate in chemical reactions. When used in drug synthesis, its mechanism involves the formation of key intermediates that interact with biological targets. The Boc protecting group is typically removed to reveal the active amine, which can then participate in further reactions to form the final active pharmaceutical ingredient.
Comparison with Similar Compounds
1-Boc-4-amino-piperidine: Similar in structure but with the amino group at a different position.
1-Boc-3-amino-piperidine: Another positional isomer with the amino group at the third position.
1-Boc-2-amino-piperidine: The amino group is at the second position, making it structurally different but functionally similar.
Uniqueness: cis-1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester is unique due to its specific positioning of the Boc-protected amino group and the ethyl ester group. This unique structure allows for specific interactions in synthetic pathways, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)10-7-6-9(14)8-15(10)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMRVIPMDLABQQ-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H](CN1C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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